molecular formula C11H12N4O B2688995 1-methyl-N-(6-methylpyridin-2-yl)-1H-pyrazole-3-carboxamide CAS No. 942734-34-1

1-methyl-N-(6-methylpyridin-2-yl)-1H-pyrazole-3-carboxamide

Cat. No.: B2688995
CAS No.: 942734-34-1
M. Wt: 216.244
InChI Key: XRHWWPWFZWDFKC-UHFFFAOYSA-N
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Description

1-methyl-N-(6-methylpyridin-2-yl)-1H-pyrazole-3-carboxamide is a heterocyclic compound that features a pyrazole ring fused with a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-(6-methylpyridin-2-yl)-1H-pyrazole-3-carboxamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Attachment of the pyridine ring: The pyrazole ring is then reacted with a pyridine derivative, such as 2-bromo-6-methylpyridine, in the presence of a base like potassium carbonate.

    Formation of the carboxamide group:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-(6-methylpyridin-2-yl)-1H-pyrazole-3-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

1-methyl-N-(6-methylpyridin-2-yl)-1H-pyrazole-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-methyl-N-(6-methylpyridin-2-yl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The pathways involved can include signal transduction pathways, where the compound modulates the activity of key proteins involved in cellular signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-methyl-N-(6-methylpyridin-2-yl)-1H-pyrazole-3-carboxamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the pyrazole and pyridine rings provides a versatile scaffold for further functionalization and optimization in drug design .

Properties

IUPAC Name

1-methyl-N-(6-methylpyridin-2-yl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O/c1-8-4-3-5-10(12-8)13-11(16)9-6-7-15(2)14-9/h3-7H,1-2H3,(H,12,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRHWWPWFZWDFKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2=NN(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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